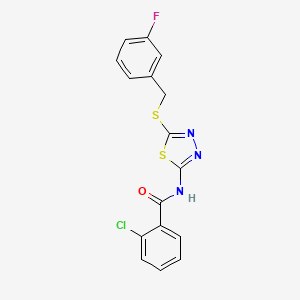

2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

2-Chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a 2-chloro group and a 1,3,4-thiadiazol-2-yl moiety bearing a 3-fluorobenzylthio side chain. The presence of electron-withdrawing groups (chloro, fluoro) and sulfur-containing substituents enhances its reactivity and binding affinity to biological targets, such as enzymes or receptors involved in disease pathways .

Properties

IUPAC Name |

2-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3OS2/c17-13-7-2-1-6-12(13)14(22)19-15-20-21-16(24-15)23-9-10-4-3-5-11(18)8-10/h1-8H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNALFBTQOYCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-277054 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

WAY-277054 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of thiadiazole derivatives in targeting cancer cells. For instance, compounds similar to 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) and HER-2 kinases. These targets are crucial in the treatment of breast cancer.

Key Findings:

- A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrated significant anti-proliferation ability against breast cancer cell lines such as MCF-7 and SK-BR-3, with one compound exhibiting a strong binding affinity to both EGFR and HER-2 .

- Thiadiazole derivatives have been shown to reduce the viability of various cancer cell lines including non-small cell lung cancer and ovarian cancer cells .

Antiparasitic Activity

Thiadiazole compounds have also been investigated for their antiparasitic properties. The synthesis and screening of these compounds have revealed potent activity against parasites such as Entamoeba histolytica and Giardia intestinalis.

Research Insights:

- Compounds within this class exhibited IC50 values significantly lower than those of standard antiparasitic drugs like metronidazole, indicating enhanced efficacy without increased cytotoxicity .

- The structure-activity relationship studies suggest that modifications in the thiadiazole ring can lead to improved antiparasitic activity .

Agricultural Applications

The agricultural potential of thiadiazole derivatives is notable, particularly in crop protection against phytopathogenic microorganisms. The use of these compounds has been explored for their fungicidal and bactericidal properties.

Applications in Agriculture:

- Thiadiazole carboxamide compounds have been patented for use as crop protectants against various plant diseases caused by fungi and bacteria .

- These compounds are effective in controlling plant pathogens and enhancing crop yield by reducing disease incidence .

Summary Table of Applications

Mechanism of Action

WAY-277054 exerts its effects by inhibiting the activity of tyrosine kinases. Tyrosine kinases are involved in the phosphorylation of proteins, which is a key step in signal transduction pathways. By blocking this activity, WAY-277054 can disrupt these pathways, leading to the inhibition of cell growth and proliferation. The molecular targets and pathways involved include various receptor tyrosine kinases and non-receptor tyrosine kinases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent type and position. Key analogues and their properties are summarized below:

Table 1: Comparison of Select 1,3,4-Thiadiazole Derivatives

Key Observations :

- Halogen Effects: Fluoro and chloro substituents (e.g., 4f, 5e) generally lower melting points compared to bulkier groups like phenoxyacetamide .

- Spectral Trends : The C=O stretch in IR (~1680–1695 cm⁻¹) and aromatic proton shifts in NMR (δ 7.3–8.9) are consistent across analogues, confirming structural integrity .

Anticancer Potential:

- Bromo-Substituted Analogues : 2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality in vivo at 60 mg/kg, suggesting bromo substitution enhances bioactivity . The target compound’s chloro/fluoro groups may offer reduced potency but improved metabolic stability.

- Cyanomethyl Derivatives: Compound 12 (2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide) exhibited superior insecticidal activity against Spodoptera littoralis, highlighting the role of cyano groups in agrochemical applications .

Enzyme Inhibition:

- DHFR Binding: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide showed strong binding to dihydrofolate reductase (DHFR; ΔG = −9.0 kcal/mol), outperforming reference compounds . The target compound’s 3-fluorobenzylthio group may sterically hinder similar interactions, necessitating further docking studies.

Biological Activity

2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound featuring a thiadiazole moiety, which is known for its diverse biological activities. The biological potential of thiadiazole derivatives has been extensively studied due to their ability to interact with various biological targets, making them promising candidates in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a benzamide structure linked to a thiadiazole ring. The presence of the chlorine atom and the 3-fluorobenzyl thio group enhances its lipophilicity and membrane permeability, which are critical for biological activity.

Anticancer Activity

Thiadiazole derivatives, including compounds similar to 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have demonstrated significant anticancer properties across various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in several types of cancer:

- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key enzymes such as lipoxygenase (LOX) and tyrosine kinases, which play crucial roles in cancer progression .

- Cell Lines Tested : Studies have shown that related thiadiazole compounds exhibit cytotoxicity against human breast carcinoma (T47D), lung carcinoma (A549), and leukemia cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | A549 (Lung) | TBD | Apoptosis induction |

| Thiadiazole Derivative 1 | T47D (Breast) | 22.68 | LOX inhibition |

| Thiadiazole Derivative 2 | Jurkat E6.1 (Leukemia) | 25.71 | Tyrosine kinase inhibition |

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. The structural features of the thiadiazole ring allow these compounds to penetrate bacterial membranes effectively:

- Broad-spectrum Activity : Compounds similar to 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are linked to their ability to inhibit inflammatory mediators:

- Enzyme Inhibition : Inhibition of lipoxygenase and cyclooxygenase pathways has been observed in several studies involving thiadiazole compounds .

Case Studies and Research Findings

- Study on Anticancer Properties : A comprehensive study evaluated the anticancer efficacy of various thiadiazole derivatives against multiple cancer cell lines using MTT assays. The results indicated that modifications on the thiadiazole ring significantly affected cytotoxicity levels .

- Antimicrobial Evaluation : Another research focused on synthesizing thiadiazole derivatives and assessing their antimicrobial activities against a panel of pathogens. The findings revealed that certain substitutions on the thiadiazole ring enhanced antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Thiadiazole Core Formation : React 3-fluorobenzyl mercaptan with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of POCl₃ or DCC as coupling agents under reflux in anhydrous solvents (e.g., dichloroethane) .

Benzamide Coupling : Introduce the 2-chlorobenzoyl chloride via nucleophilic acyl substitution, using pyridine or triethylamine as a base to neutralize HCl byproducts .

Optimization :

- Temperature : Maintain 70–90°C during coupling to balance reaction rate and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water) to achieve >95% purity .

Q. How is the structural integrity and purity of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.8) and fragmentation patterns .

- X-ray Crystallography : Use SHELX software for single-crystal analysis to resolve bond lengths/angles and confirm stereochemistry .

- HPLC : Monitor purity (>95%) with a C18 column (mobile phase: acetonitrile/water) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s mechanism of action across different biological assays?

Methodological Answer: Discrepancies in reported mechanisms (e.g., CDK1 inhibition vs. AKT pathway modulation) can be addressed via:

Comparative Pathway Analysis :

- Use siRNA knockdown to validate target specificity (e.g., CDK1 vs. AKT) in cancer cell lines .

- Perform Western blotting to quantify protein expression changes (e.g., cyclin A2, pro-apoptotic Bax) .

Molecular Docking : Model interactions with CDK1 (PDB ID: 1HQ1) and AKT (PDB ID: 1UNQ) using AutoDock Vina to predict binding affinities .

Dose-Response Studies : Establish IC₅₀ values across multiple assays to identify concentration-dependent effects .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound’s derivatives?

Methodological Answer:

Systematic Substitution :

- Vary the benzamide (e.g., 2-chloro → 2,5-dichloro) or thioether (e.g., 3-fluorobenzyl → 4-fluorobenzyl) groups .

In Silico Modeling :

- Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate electronic (HOMO/LUMO) and steric parameters with activity .

Biological Testing :

Q. How can researchers address solubility limitations in in vivo studies?

Methodological Answer:

Formulation Optimization :

- Use co-solvents (e.g., PEG-400, Cremophor EL) or cyclodextrin-based encapsulation to enhance aqueous solubility .

Prodrug Design :

- Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Pharmacokinetic Profiling :

- Conduct LC-MS/MS analyses to measure plasma half-life and tissue distribution in rodent models .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between in vitro and in vivo models be interpreted?

Methodological Answer:

Metabolic Stability :

- Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid metabolism in vivo .

Tumor Microenvironment Factors :

Biodistribution Studies :

- Use fluorescently tagged analogs to track compound accumulation in tumor vs. healthy tissues .

Critical Research Gaps

- Metabolic Pathways : Limited data on cytochrome P450 interactions.

- Resistance Mechanisms : Unclear if mutations in CDK1/AKT confer resistance.

- Synergistic Combinations : Potential with checkpoint inhibitors (e.g., PD-1/PD-L1 blockers) remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.